methanone CAS No. 827320-73-0](/img/structure/B14229968.png)
[1-(1H-Indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl](phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-Indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-ylmethanone: is a complex organic compound that features an indole moiety fused with a dihydroisoquinoline structure and a phenylmethanone group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-ylmethanone typically involves multi-step organic reactions One common method starts with the preparation of the indole derivative, followed by the formation of the dihydroisoquinoline ring through cyclization reactions
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohol derivatives from the reduction of the carbonyl group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to natural biomolecules.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1-(1H-Indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-ylmethanone involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the dihydroisoquinoline structure may influence dopamine pathways. These interactions can modulate neurotransmitter activity, making the compound of interest in neuropharmacology.
相似化合物的比较
1-(1H-Indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-ylmethanol): Similar structure but with an alcohol group instead of a ketone.
1-(1H-Indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-ylethanone): Similar structure with an ethanone group.
Uniqueness: The unique combination of the indole, dihydroisoquinoline, and phenylmethanone groups in 1-(1H-Indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-ylmethanone) provides distinct chemical properties and biological activities that are not observed in the similar compounds listed above.
属性
CAS 编号 |
827320-73-0 |
|---|---|
分子式 |
C24H20N2O |
分子量 |
352.4 g/mol |
IUPAC 名称 |
[1-(1H-indol-3-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C24H20N2O/c27-24(18-9-2-1-3-10-18)26-15-14-17-8-4-5-11-19(17)23(26)21-16-25-22-13-7-6-12-20(21)22/h1-13,16,23,25H,14-15H2 |
InChI 键 |
NSSQKHPTZZLMNT-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(C2=CC=CC=C21)C3=CNC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid](/img/structure/B14229889.png)
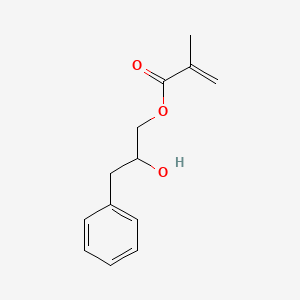
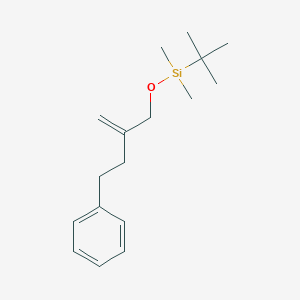
![Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate](/img/structure/B14229917.png)
![Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14229918.png)
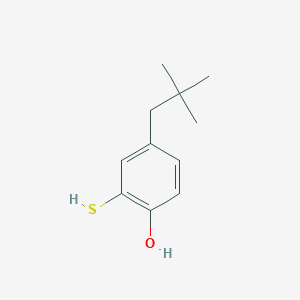
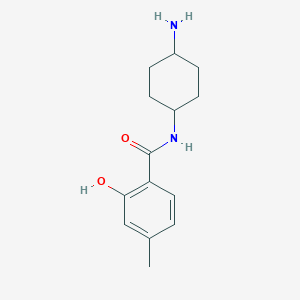
![Benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl-](/img/structure/B14229928.png)


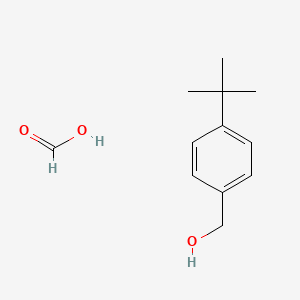

![1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14229964.png)

